molecular formula C15H13F6N3O4S B11515177 ethyl N-(1,3-benzothiazol-2-ylcarbamoyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate

ethyl N-(1,3-benzothiazol-2-ylcarbamoyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate

Cat. No.: B11515177
M. Wt: 445.3 g/mol
InChI Key: CMPKDCCZKVNLJH-UHFFFAOYSA-N
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Description

Ethyl N-(1,3-benzothiazol-2-ylcarbamoyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate is a complex organic compound that features a benzothiazole moiety, a trifluoroethoxy group, and an alaninate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(1,3-benzothiazol-2-ylcarbamoyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate typically involves multiple steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.

    Introduction of Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions, often using trifluoroethanol and a suitable leaving group.

    Coupling with Alaninate Ester: The final step involves coupling the benzothiazole derivative with ethyl 3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(1,3-benzothiazol-2-ylcarbamoyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(1,3-benzothiazol-2-ylcarbamoyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of ethyl N-(1,3-benzothiazol-2-ylcarbamoyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The trifluoroethoxy group may enhance the compound’s binding affinity and specificity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core structure.

    Trifluoroethoxy Compounds: Compounds such as ethyl 3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)propanoate have similar trifluoroethoxy groups.

Uniqueness

Ethyl N-(1,3-benzothiazol-2-ylcarbamoyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate is unique due to the combination of its benzothiazole moiety and trifluoroethoxy group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C15H13F6N3O4S

Molecular Weight

445.3 g/mol

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylcarbamoylamino)-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)propanoate

InChI

InChI=1S/C15H13F6N3O4S/c1-2-27-10(25)14(15(19,20)21,28-7-13(16,17)18)24-11(26)23-12-22-8-5-3-4-6-9(8)29-12/h3-6H,2,7H2,1H3,(H2,22,23,24,26)

InChI Key

CMPKDCCZKVNLJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=NC2=CC=CC=C2S1)OCC(F)(F)F

Origin of Product

United States

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